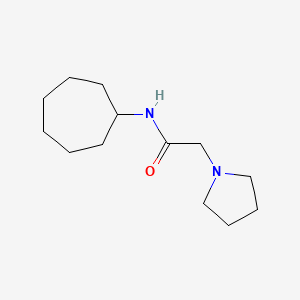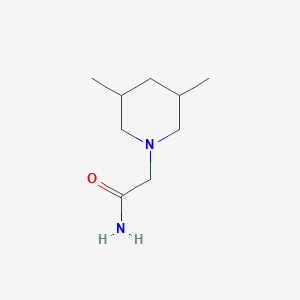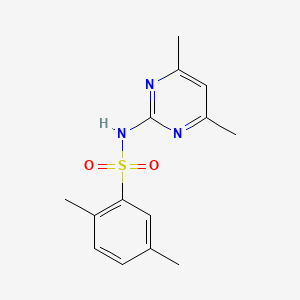
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate, also known as BMPC or 3-Benzyloxy-1-methyl-4-pyrazolecarboxylic acid ethyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate may exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate exhibits several biochemical and physiological effects. Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2, which are both involved in the inflammatory response. Additionally, Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has also been found to exhibit antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate in lab experiments is its potential as a new drug candidate. Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been found to exhibit several promising properties, including antitumor, anti-inflammatory, antimicrobial, and antioxidant activity. Additionally, Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate is relatively easy to synthesize, making it a readily available compound for research purposes. However, one of the limitations of using Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate in lab experiments is the lack of information on its toxicity and side effects.
Orientations Futures
There are several potential future directions for research on Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate. One area of research could be focused on further exploring the antitumor activity of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate and its potential as a chemotherapeutic agent. Additionally, more studies could be conducted to investigate the anti-inflammatory, antimicrobial, and antioxidant properties of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate and their potential applications in the development of new drugs. Finally, research could be conducted to explore the toxicity and side effects of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate, which would be important for the development of new drugs based on this compound.
Conclusion:
In conclusion, Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate involves the reaction of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid ethyl ester with benzyl alcohol in the presence of a catalyst. Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been found to exhibit antitumor, anti-inflammatory, antimicrobial, and antioxidant properties, making it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate and its potential toxicity and side effects.
Applications De Recherche Scientifique
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been the subject of several scientific studies due to its potential applications in various fields. One of the major areas of research has been in the development of new drugs. Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been found to exhibit antitumor activity, and several studies have been conducted to explore its potential as a chemotherapeutic agent. Additionally, Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has also been found to exhibit anti-inflammatory, antimicrobial, and antioxidant properties, making it a promising candidate for the development of new drugs in these areas.
Propriétés
IUPAC Name |
ethyl 1-methyl-3-phenylmethoxypyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-14(17)12-9-16(2)15-13(12)19-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEMKHLBOOZUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623247 | |
| Record name | Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
111493-88-0 | |
| Record name | Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)


![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)





![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)

![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)

![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)